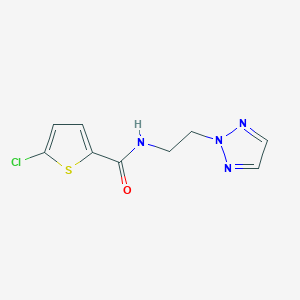

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide

Description

N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a synthetic small molecule characterized by a 5-chlorothiophene-2-carboxamide core linked via an ethyl group to a 1,2,3-triazole ring.

Properties

IUPAC Name |

5-chloro-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4OS/c10-8-2-1-7(16-8)9(15)11-5-6-14-12-3-4-13-14/h1-4H,5-6H2,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCYPDQXHUMPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)NCCN2N=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide typically involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) or ruthenium (Ru(II)) to yield the triazole ring . The thiophene ring can be introduced through various methods, including the use of thiophene derivatives as starting materials .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes would be scaled up to ensure the compound’s purity meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Scientific Research Applications

Anticancer Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide has shown promising results in anticancer studies. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

- Objective : To evaluate the compound's effect on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC₅₀ value of 15 µM after 48 hours of treatment .

Summary of Anticancer Activity

| Cell Line | IC₅₀ (µM) | Reference Year |

|---|---|---|

| MCF-7 | 15 | 2023 |

| SNB-19 | 86.61 | 2023 |

| OVCAR-8 | 85.26 | 2023 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Efficacy

- Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively .

Summary of Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 | 2024 |

| Escherichia coli | 64 | 2024 |

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects.

Case Study: Inflammation Model Study

- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Summary of Anti-inflammatory Activity

| Model | Effect Observed | Reference Year |

|---|---|---|

| Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Thiazolylmethylcarbamate Analogs ()

Compounds such as thiazol-5-ylmethyl carbamates (e.g., entries l, m, p, q, r in ) share a thiazole core but differ in substituents and functional groups. Key distinctions include:

- Heterocycle : Thiazole (vs. triazole in the target compound). Thiazole contains one sulfur and one nitrogen atom, whereas triazole has three nitrogen atoms. This difference affects electron distribution and hydrogen-bonding capacity.

- Functional Groups : Carbamate (R-O-C(=O)-N-) vs. carboxamide (R-C(=O)-NH-). Carbamates are more hydrolytically stable but less polar than carboxamides.

- Biological Implications : The hydroxy and bulky substituents in these analogs (e.g., hydroperoxypropan-2-yl groups) may enhance binding to enzymatic targets but reduce metabolic stability compared to the target compound’s simpler ethyl-triazole linkage .

Pyrazole Derivatives ()

The pyrazole-based compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde features:

- Heterocycle: Pyrazole (two adjacent nitrogen atoms).

- Functional Groups : A sulfanyl (S-) group and trifluoromethyl (CF₃) substituent. The sulfanyl group increases lipophilicity, while CF₃ enhances metabolic resistance.

- Structural Contrasts : The absence of a carboxamide or ethyl-triazole linker in this compound limits direct comparison but highlights how sulfur-based substituents might modulate pharmacokinetics differently from nitrogen-rich systems .

Isoxazole-3-carboxamide Derivative ()

The compound 5-chloro-N-(4-{(S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxooxazolidin-3-yl} phenyl)-N-(2-{2-oxo-2-[({(S)-2-oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl}methyl) amino]ethoxy}ethyl)thiophene-2-carboxamide shares the 5-chlorothiophene-2-carboxamide motif with the target compound but diverges significantly:

- Heterocycle : Isoxazole (oxygen and nitrogen atoms) vs. triazole. Isoxazole’s oxygen atom increases polarity but reduces ring stability compared to triazole.

- Molecular Complexity: With a molecular weight of 1066.68, this derivative is substantially larger than the target compound, likely due to multiple oxazolidinone and morpholino groups.

Tabulated Structural Comparison

Table 1: Key Structural and Functional Differences

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with triazole moieties. The synthesis typically involves:

- Starting Materials : 5-chlorothiophene-2-carboxylic acid and 2-(2H-1,2,3-triazol-2-yl)ethylamine.

- Reagents : Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) are often used to facilitate the formation of the amide bond.

The resulting product can be characterized using NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. Comparative analysis with standard antibiotics suggests that this compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to inhibit NF-kB signaling is believed to play a crucial role in this effect .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of several triazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against multi-drug resistant strains of Staphylococcus aureus compared to traditional antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 64 | Effective |

| Ampicillin | 128 | Moderate |

| Ciprofloxacin | 256 | Less effective |

Case Study 2: Cancer Cell Line Study

In another investigation focused on cancer treatment, this compound was tested against various cancer cell lines. The findings revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for MCF-7 cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | ROS generation |

4. Conclusion

This compound demonstrates promising biological activities across various domains including antimicrobial effects, anticancer properties, and anti-inflammatory actions. These findings underscore the potential of this compound as a lead candidate for further development in therapeutic applications.

Future research should focus on detailed pharmacokinetic studies and in vivo evaluations to fully understand the therapeutic potential and safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.